5-(3-Bromophenyl)pentan-2-one
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Overview
Description
5-(3-Bromophenyl)pentan-2-one: is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of pentanone, characterized by the presence of a bromophenyl group attached to the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize 5-(3-Bromophenyl)pentan-2-one involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-bromobenzyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-pentanone to yield the desired product.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-bromobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger-scale synthesis. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3-Bromophenyl)pentan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: 5-(3-Bromophenyl)pentan-2-one is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated phenyl compounds on biological systems. It is also used in the synthesis of bioactive molecules for drug discovery.
Medicine: Its derivatives have been studied for their anticancer and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)pentan-2-one depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
3-Bromopentan-2-one: A structurally similar compound with a bromine atom attached to the pentanone chain.
5-Phenylpentan-2-one: Similar to 5-(3-Bromophenyl)pentan-2-one but lacks the bromine atom.
5-(4-Bromophenyl)pentan-2-one: Another brominated derivative with the bromine atom in a different position on the phenyl ring.
Uniqueness: this compound is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in various chemical reactions and increase its potency in biological applications.
Properties
Molecular Formula |
C11H13BrO |
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Molecular Weight |
241.12 g/mol |
IUPAC Name |
5-(3-bromophenyl)pentan-2-one |
InChI |
InChI=1S/C11H13BrO/c1-9(13)4-2-5-10-6-3-7-11(12)8-10/h3,6-8H,2,4-5H2,1H3 |
InChI Key |
ODINJGSJXRMLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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